

Spectroscopic and Structural Elucidation of Pyrrolidinylpiperidine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 1-(Pyrrolidin-2-ylmethyl)piperidine

Cat. No.: B058526

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Disclaimer: Spectroscopic data for the specific molecule **1-(Pyrrolidin-2-ylmethyl)piperidine** is not readily available in published literature. This guide therefore presents a comprehensive analysis of a closely related and structurally similar isomer, 4-(1-Pyrrolidinyl)piperidine, to provide researchers, scientists, and drug development professionals with a representative understanding of the spectroscopic characteristics of this class of compounds.

This technical guide details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-(1-Pyrrolidinyl)piperidine. It includes detailed experimental protocols for the acquisition of this data and provides visualizations to illustrate the experimental workflow.

Core Spectroscopic Data

The following sections provide tabulated NMR and MS data for 4-(1-Pyrrolidinyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectral data were acquired in various deuterated solvents. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Table 1: ^1H NMR Spectroscopic Data for 4-(1-Pyrrolidinyl)piperidine

| Proton Assignment | Chemical Shift (δ) in CDCl ₃ | Chemical Shift (δ) in MeOD | Chemical Shift (δ) in DMSO-d ₆ |
|-------------------------|---|--|---|
| H-1' | 2.94 | 3.01 | 2.85 |
| H-2', H-6' (axial) | 2.01 | 2.15 | 1.95 |
| H-2', H-6' (equatorial) | 2.89 | 2.98 | 2.81 |
| H-3', H-5' (axial) | 1.41 | 1.55 | 1.35 |
| H-3', H-5' (equatorial) | 1.91 | 2.05 | 1.85 |
| H-2, H-5 | 2.58 | 2.65 | 2.50 |
| H-3, H-4 | 1.76 | 1.83 | 1.68 |

Table 2: ¹³C NMR Spectroscopic Data for 4-(1-Pyrrolidinyl)piperidine

| Carbon Assignment | Chemical Shift (δ) in CDCl ₃ | Chemical Shift (δ) in MeOD | Chemical Shift (δ) in DMSO-d ₆ |
|-------------------|---|--|---|
| C-1' | 61.5 | 62.1 | 60.9 |
| C-2', C-6' | 50.8 | 51.5 | 50.2 |
| C-3', C-5' | 32.5 | 33.1 | 31.9 |
| C-2, C-5 | 50.1 | 50.8 | 49.5 |
| C-3, C-4 | 23.9 | 24.5 | 23.2 |

Mass Spectrometry (MS)

The mass spectrometry data provides information on the molecular weight and fragmentation pattern of the molecule. For 4-(1-Pyrrolidinyl)piperidine (C₉H₁₈N₂), the expected molecular weight is 154.25 g/mol .[\[1\]](#)

Table 3: Mass Spectrometry Data for 4-(1-Pyrrolidinyl)piperidine

| Parameter | Value |
|---------------------------|---|
| Molecular Formula | C ₉ H ₁₈ N ₂ |
| Molecular Weight | 154.25 g/mol [1] |
| Monoisotopic Mass | 154.1470 u |
| Major Fragment Ions (m/z) | 154 (M ⁺), 98, 84, 70 |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy

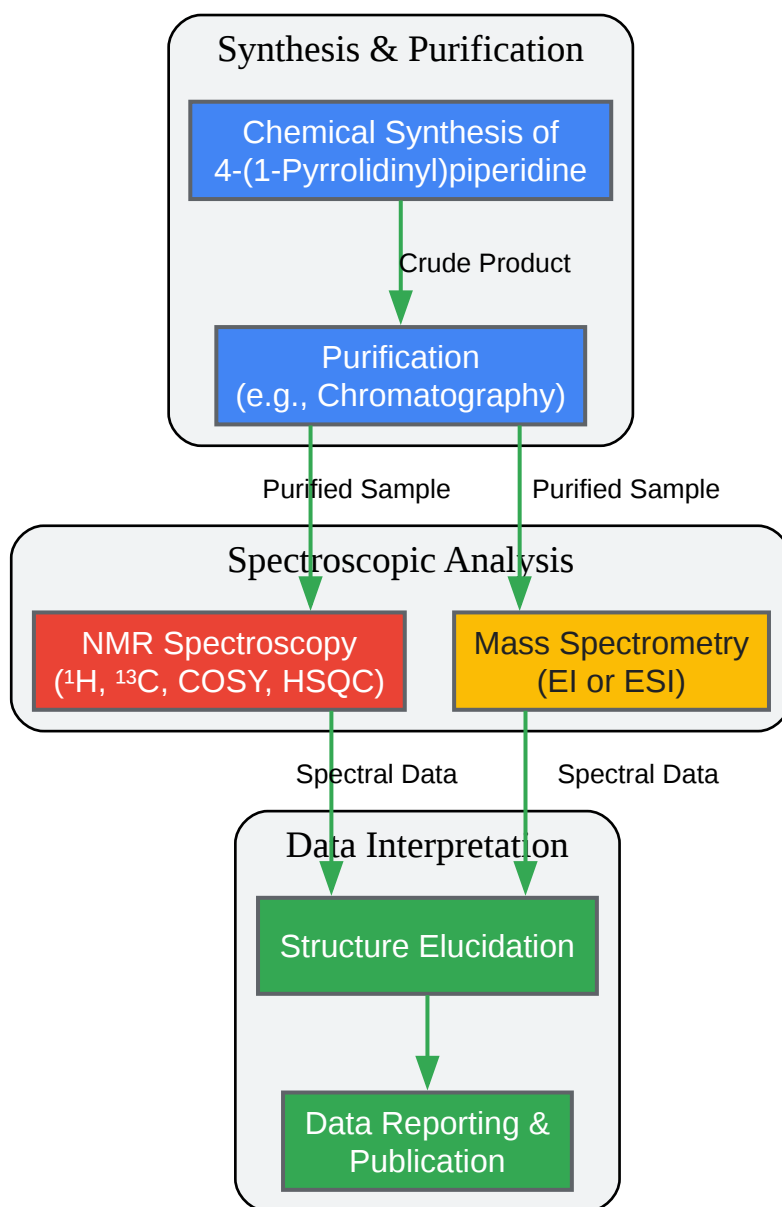
NMR spectra were recorded on a Bruker Avance 500 spectrometer. The operating frequencies were 500.13 MHz for ¹H and 125.76 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃), methanol-d₄ (MeOD), or dimethyl sulfoxide-d₆ (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in ppm relative to TMS. Standard pulse programs were used for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. For analysis, the sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.



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General workflow for spectroscopic analysis.

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References

- 1. 4-(1-Pyrrolidiny)piperidine | C₉H₁₈N₂ | CID 78703 - PubChem [pubchem.ncbi.nlm.nih.gov]
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